molecular formula C8H7Cl2NO B12448430 1-(4-Amino-2,6-dichlorophenyl)ethanone

1-(4-Amino-2,6-dichlorophenyl)ethanone

Cat. No.: B12448430
M. Wt: 204.05 g/mol
InChI Key: NQUAMHWJQQTUFQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2,6-dichlorophenyl)ethanone, also known as 4-Amino-3,5-dichloroacetophenone, is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is characterized by the presence of an amino group (-NH2) and two chlorine atoms attached to a benzene ring, along with an ethanone group (-COCH3). This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2,6-dichlorophenyl)ethanone can be achieved through several methods. One common method involves the reduction of the corresponding aminoketones using hydrogen in the presence of a platinum oxide catalyst and a promoter such as stannous chloride . The reaction is typically carried out in methanol under a hydrogen atmosphere at room temperature and a pressure of about 3.5 kg/cm² (50 psig) for approximately 5 hours and 40 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different aminoketones or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminoketones and alcohols.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(4-Amino-2,6-dichlorophenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s amino and chlorine groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2,6-dichlorophenyl)ethanone is unique due to the presence of both amino and chlorine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(4-amino-2,6-dichlorophenyl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3

InChI Key

NQUAMHWJQQTUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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